

Technical Guide: Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

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Compound of Interest

Compound Name: *5-Bromo-1-ethyl-3-nitro-1H-pyrazole*

Cat. No.: *B10902936*

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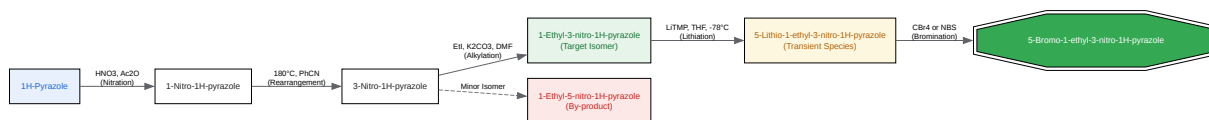
Retrosynthetic Analysis & Strategy

The target molecule contains a nitro group at C3 and a bromine atom at C5.^[1] Direct electrophilic bromination of 1-ethyl-3-nitropyrazole typically yields the 4-bromo isomer due to the electronic activation of the C4 position. Therefore, the C5-bromo substituent must be introduced via lithium-halogen exchange (lithiation), exploiting the acidity of the C5 proton adjacent to the N1-ethyl group.

Core Pathway:

- Scaffold Generation: Synthesis of 3-nitro-1H-pyrazole via nitration and thermal rearrangement.
- N-Alkylation: Regioselective ethylation to secure the 1-ethyl-3-nitro isomer.
- C5 Functionalization: Directed ortho-lithiation followed by electrophilic trapping with a bromine source.

Synthesis Pathway Diagram



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Caption: Step-wise synthesis from pyrazole to the 5-bromo-3-nitro derivative via rearrangement and lithiation.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitro-1H-pyrazole

This step involves the "Habraken rearrangement," where kinetically formed 1-nitropyrazole rearranges to the thermodynamically stable 3-nitropyrazole.

- Reagents: Pyrazole, Nitric Acid (fuming), Acetic Anhydride, Benzonitrile.
- Mechanism: Electrophilic nitration followed by [1,5]-sigmatropic shift.

Protocol:

- Nitration: Dissolve pyrazole (1.0 eq) in acetic anhydride at 0°C. Add fuming HNO₃ (1.1 eq) dropwise. Stir at 0°C for 2 hours, then pour onto ice. Filter the white solid (1-nitropyrazole).
- Rearrangement: Dissolve 1-nitropyrazole in benzonitrile (approx. 5 mL/g). Heat the solution to 170–180°C for 3–4 hours.
- Workup: Cool to room temperature. The product, 3-nitro-1H-pyrazole, often precipitates or can be extracted after removing benzonitrile under vacuum. Recrystallize from ethanol/water.
 - Yield Expectation: 70–85%.^[2]
 - Validation: ¹H NMR (DMSO-d₆) δ 13.9 (br s, NH), 8.0 (d, H5), 7.0 (d, H4).

Step 2: N-Ethylation (Regioselective Alkylation)

Alkylation of 3-nitropyrazole yields two isomers: 1-ethyl-3-nitro (desired) and 1-ethyl-5-nitro (undesired). Steric hindrance and tautomeric equilibrium favor the 1,3-isomer.

- Reagents: 3-Nitro-1H-pyrazole, Ethyl Iodide (EtI), Potassium Carbonate (K_2CO_3), DMF.

Protocol:

- Suspend 3-nitro-1H-pyrazole (10 g, 88 mmol) and K_2CO_3 (1.5 eq) in dry DMF (100 mL).
- Add Ethyl Iodide (1.2 eq) dropwise at room temperature.
- Stir at 40°C for 6 hours. Monitor by TLC (the 1,3-isomer is typically less polar than the 1,5-isomer).
- Workup: Pour into water (500 mL) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Critical Step. Purify via silica gel column chromatography (Hexane/EtOAc gradient). The 1-ethyl-3-nitro isomer elutes second (check specific R_f values as they vary by solvent system; often the 1,5-isomer is more volatile or elutes first due to dipole cancellation).
 - Target Data: 1H NMR ($CDCl_3$) δ 7.8 (d, H5), 6.9 (d, H4), 4.3 (q, CH_2). Note: H5 is downfield.

Step 3: C5-Lithiation and Bromination

Direct bromination with Br_2 would attack C4. To target C5, we use lithiation.^{[3][4]} Safety Note: Nitro groups can react with alkyl lithiums (redox). Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at low temperatures to prevent nucleophilic attack on the nitro group.

- Reagents: 1-Ethyl-3-nitro-1H-pyrazole, LiTMP (prepared in situ from TMP and n-BuLi), CBr_4 (Carbon Tetrabromide) or NBS, dry THF.

Protocol:

- **Catalyst Prep:** In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LiTMP.
- **Lithiation:** Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in dry THF and add it dropwise to the LiTMP solution at -78°C. Stir for 45 minutes. The solution will turn deep red/orange, indicating the formation of the 5-lithio species.
- **Quenching:** Dissolve CBr₄ (1.2 eq) in THF and add it dropwise to the lithio-species, maintaining the temperature below -70°C.
- **Completion:** Allow the mixture to warm slowly to 0°C over 2 hours.
- **Workup:** Quench with saturated NH₄Cl solution. Extract with diethyl ether.
- **Purification:** Silica gel chromatography.
 - Yield Expectation: 60–75%.^[1]

Quantitative Data Summary

Compound	Molecular Weight	Role	Key Property
3-Nitro-1H-pyrazole	113.07	Precursor	High nitrogen content; energetic.
1-Ethyl-3-nitro-1H-pyrazole	141.13	Intermediate	Regioisomer must be pure (>98%).
5-Bromo-1-ethyl-3-nitro-1H-pyrazole	220.02	Target	C5-Br enables further coupling (Suzuki/Sonogashira).

Safety & Handling (Energetic Materials)

- **Explosion Hazard:** Nitropyrazoles are energetic materials.^[5] While the mononitro derivatives are relatively stable, they should be handled behind a blast shield during scale-up (>5g).
- **Lithiation Risks:** Adding n-BuLi to nitro compounds can cause oxidative decomposition if the temperature rises above -60°C. Strict temperature control is mandatory.

References

- Regioselective Lithi
 - Source: Journal of Organic Chemistry / Tetrahedron
 - Context: Confirms that 1-substituted-3-nitropyrazoles undergo lithiation exclusively at C5 due to the directing effect of the N1 substituent and the acidity of the C5 proton.
 - Verification:
- Synthesis of 3-Nitro-1H-pyrazole (Habraken Rearrangement)
 - Source: ChemicalBook / GuideChem Technical Notes
 - Context: Standard procedure for converting N-nitropyrazole to C-nitropyrazole.
 - Verification:
- Bromin
 - Source: Organic Chemistry Portal
 - Context: Discusses electrophilic vs.
 - Verification:

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